![molecular formula C18H25ClN2O3 B13552569 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride](/img/structure/B13552569.png)
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride is a complex organic compound with potential applications in various fields of scientific research. This compound features a unique structure that includes a piperidine ring, a cyclopropyl group, and a benzodioxin moiety, making it an interesting subject for chemical and pharmacological studies.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride typically involves multiple steps, starting from readily available starting materials. The process may include:
Formation of the piperidine ring: This can be achieved through cyclization reactions involving appropriate precursors.
Introduction of the cyclopropyl group: This step may involve the use of cyclopropylamine and suitable coupling reagents.
Attachment of the benzodioxin moiety: This can be done through various organic reactions, such as Friedel-Crafts acylation or other electrophilic aromatic substitution reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Análisis De Reacciones Químicas
Types of Reactions
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenating agents like thionyl chloride for electrophilic substitution.
Major Products
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a tool for studying biological processes and interactions.
Medicine: Potential therapeutic applications due to its unique structure and pharmacological properties.
Industry: Use in the development of new materials or as a catalyst in chemical reactions.
Mecanismo De Acción
The mechanism of action of 1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride would depend on its specific interactions with biological targets. This could involve binding to receptors, inhibiting enzymes, or modulating signaling pathways. Detailed studies would be required to elucidate the exact molecular targets and pathways involved.
Comparación Con Compuestos Similares
Similar Compounds
1-(4-(1-Aminocyclopropyl)piperidin-1-yl)ethan-1-one: A structurally related compound with similar functional groups.
2-(2,3-Dihydro-1,4-benzodioxin-6-yl)ethan-1-one: Another related compound with the benzodioxin moiety.
Uniqueness
1-[4-(1-Aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethan-1-one hydrochloride is unique due to its combination of a piperidine ring, a cyclopropyl group, and a benzodioxin moiety. This unique structure may confer distinct chemical and biological properties, making it a valuable compound for research and potential therapeutic applications.
Propiedades
Fórmula molecular |
C18H25ClN2O3 |
|---|---|
Peso molecular |
352.9 g/mol |
Nombre IUPAC |
1-[4-(1-aminocyclopropyl)piperidin-1-yl]-2-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone;hydrochloride |
InChI |
InChI=1S/C18H24N2O3.ClH/c19-18(5-6-18)14-3-7-20(8-4-14)17(21)12-13-1-2-15-16(11-13)23-10-9-22-15;/h1-2,11,14H,3-10,12,19H2;1H |
Clave InChI |
LWOKJHCRQKLGDL-UHFFFAOYSA-N |
SMILES canónico |
C1CN(CCC1C2(CC2)N)C(=O)CC3=CC4=C(C=C3)OCCO4.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


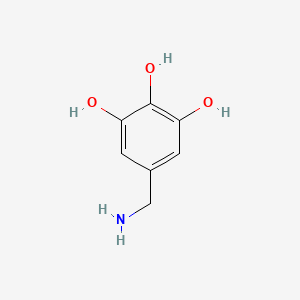
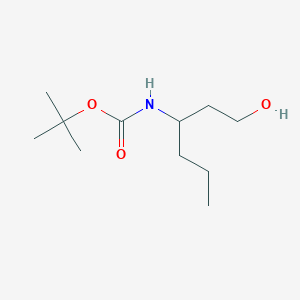
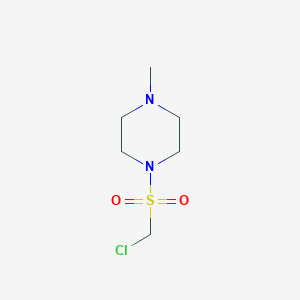
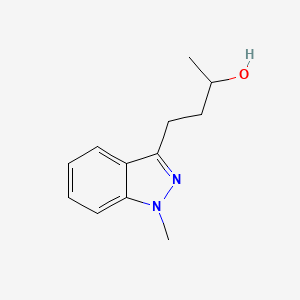
![1-{1-methyl-1H,4H,5H,6H-pyrrolo[3,4-c]pyrazol-5-yl}prop-2-en-1-one](/img/structure/B13552523.png)
![[2-(2,5-Diethoxy-4-morpholin-4-ylanilino)-2-oxoethyl] 6-chloropyridine-3-carboxylate](/img/structure/B13552524.png)
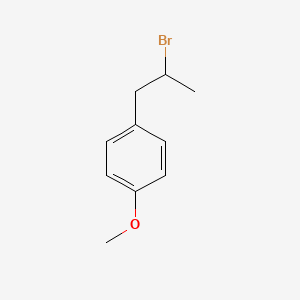
![N-[(2,3-dihydro-1-benzofuran-2-yl)methyl]-6-methoxypyrimidin-4-amine](/img/structure/B13552540.png)
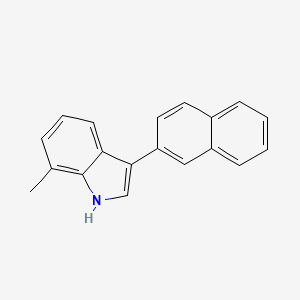
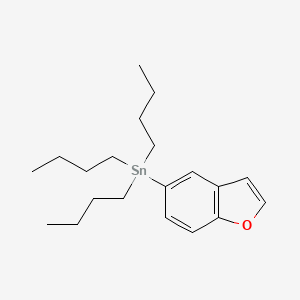

![rac-(1R,2S)-2-[2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)ethyl]cyclopropane-1-carboxylic acid](/img/structure/B13552566.png)
![Ethyl2-{benzyl[(dimethylphosphoryl)methyl]amino}acetate](/img/structure/B13552572.png)
![Tert-butyl 1-(hydroxymethyl)-2-azabicyclo[2.2.1]heptane-2-carboxylate](/img/structure/B13552576.png)
